molecular formula C22H28Cl2N10O3 B12930290 1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(8-chloro-7-methyl-7H-purin-6-yl)- CAS No. 149246-43-5

1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(8-chloro-7-methyl-7H-purin-6-yl)-

Cat. No.: B12930290
CAS No.: 149246-43-5
M. Wt: 551.4 g/mol
InChI Key: PIQAZKUPFNAWSS-UHFFFAOYSA-N
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Description

“7,13-Bis(8-chloro-7-methyl-7H-purin-6-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane” is a complex organic compound that features purine derivatives and a macrocyclic structure. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the preparation of purine derivatives and their subsequent coupling with a macrocyclic ligand. Common reaction conditions might include:

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, or dichloromethane.

    Catalysts: Palladium or copper catalysts for coupling reactions.

    Reagents: Chlorinating agents for introducing chloro groups, methylating agents for methyl groups.

Industrial Production Methods

Industrial production would require optimization of the synthetic route for scalability, including:

    Batch or continuous flow reactors: for efficient production.

    Purification techniques: such as crystallization, chromatography, or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the purine rings.

    Reduction: Reduction reactions could modify the chloro groups or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially at the chloro positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology and Medicine

    Antiviral or Anticancer Agents: Purine derivatives are often explored for their biological activities.

    Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.

Industry

    Pharmaceuticals: Development of new drugs or therapeutic agents.

    Agriculture: Possible applications in agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing its normal function.

    DNA Interaction: Intercalation into DNA, disrupting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Adenine derivatives: Similar purine structures with different substituents.

    Macrocyclic ligands: Compounds with similar macrocyclic frameworks.

Uniqueness

    Structural Complexity: The combination of purine derivatives and a macrocyclic structure is unique.

    Potential Biological Activity: The specific substituents may confer unique biological properties.

Properties

CAS No.

149246-43-5

Molecular Formula

C22H28Cl2N10O3

Molecular Weight

551.4 g/mol

IUPAC Name

7,13-bis(8-chloro-7-methylpurin-6-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane

InChI

InChI=1S/C22H28Cl2N10O3/c1-31-15-17(29-21(31)23)25-13-27-19(15)33-3-7-35-8-4-34(6-10-37-12-11-36-9-5-33)20-16-18(26-14-28-20)30-22(24)32(16)2/h13-14H,3-12H2,1-2H3

InChI Key

PIQAZKUPFNAWSS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=CN=C2N3CCOCCN(CCOCCOCC3)C4=NC=NC5=C4N(C(=N5)Cl)C)N=C1Cl

Origin of Product

United States

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